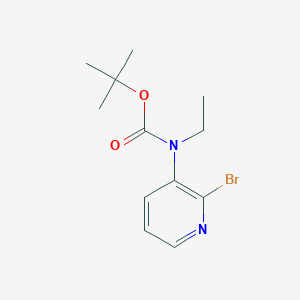![molecular formula C36H24F14IrN4P B13896915 [4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is a complex organometallic compound that features iridium as its central metal atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate typically involves the coordination of iridium with the respective ligands under controlled conditions. The process often requires the use of iridium precursors, such as iridium trichloride, and the ligands are introduced in a stepwise manner. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium(V) species, while reduction can produce iridium(I) species. Substitution reactions result in the formation of new iridium complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate is used as a catalyst in various organic transformations. Its unique electronic properties make it suitable for facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .
Biology and Medicine
Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including light-emitting diodes (LEDs) and photovoltaic cells. Its unique photophysical properties contribute to the efficiency and performance of these materials .
Comparison with Similar Compounds
Similar Compounds
- Trifluorotoluene
- Sulfur compounds
- Other iridium complexes
Uniqueness
Compared to similar compounds, [4,4’-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate stands out due to its unique combination of electronic and structural properties. This makes it particularly effective in catalysis and materials science applications .
Properties
Molecular Formula |
C36H24F14IrN4P |
|---|---|
Molecular Weight |
1001.8 g/mol |
IUPAC Name |
2-(4-fluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H9FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-8H,1H3;;/q;3*-1;+3 |
InChI Key |
YAKNDCSTJXNGCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.CC1=CN=C(C=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


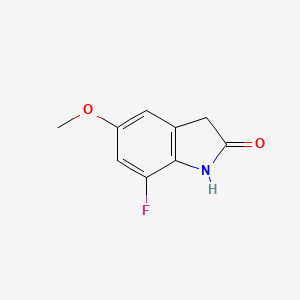
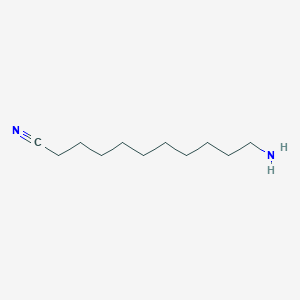
![Tert-butyl 4-(4-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13896848.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-5-hydroxy-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-(2-phenylethyl)oct-6-yne-1,3-dione](/img/structure/B13896850.png)
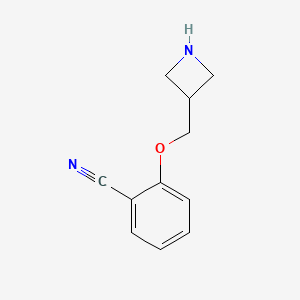
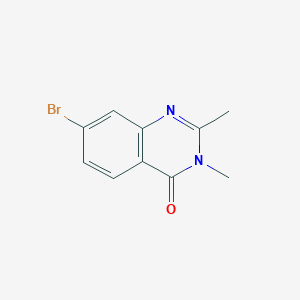

![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
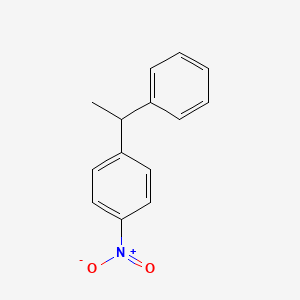

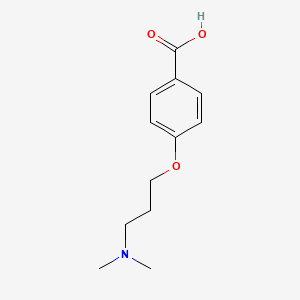
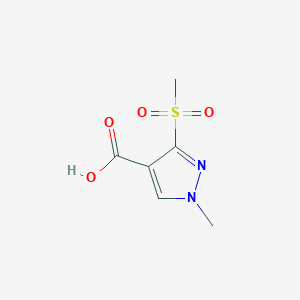
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
